

Comparative Analysis of Vomicine and Known cGAS-STING Inhibitors

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Compound of Interest

Compound Name: Vomicine

Cat. No.: B092078

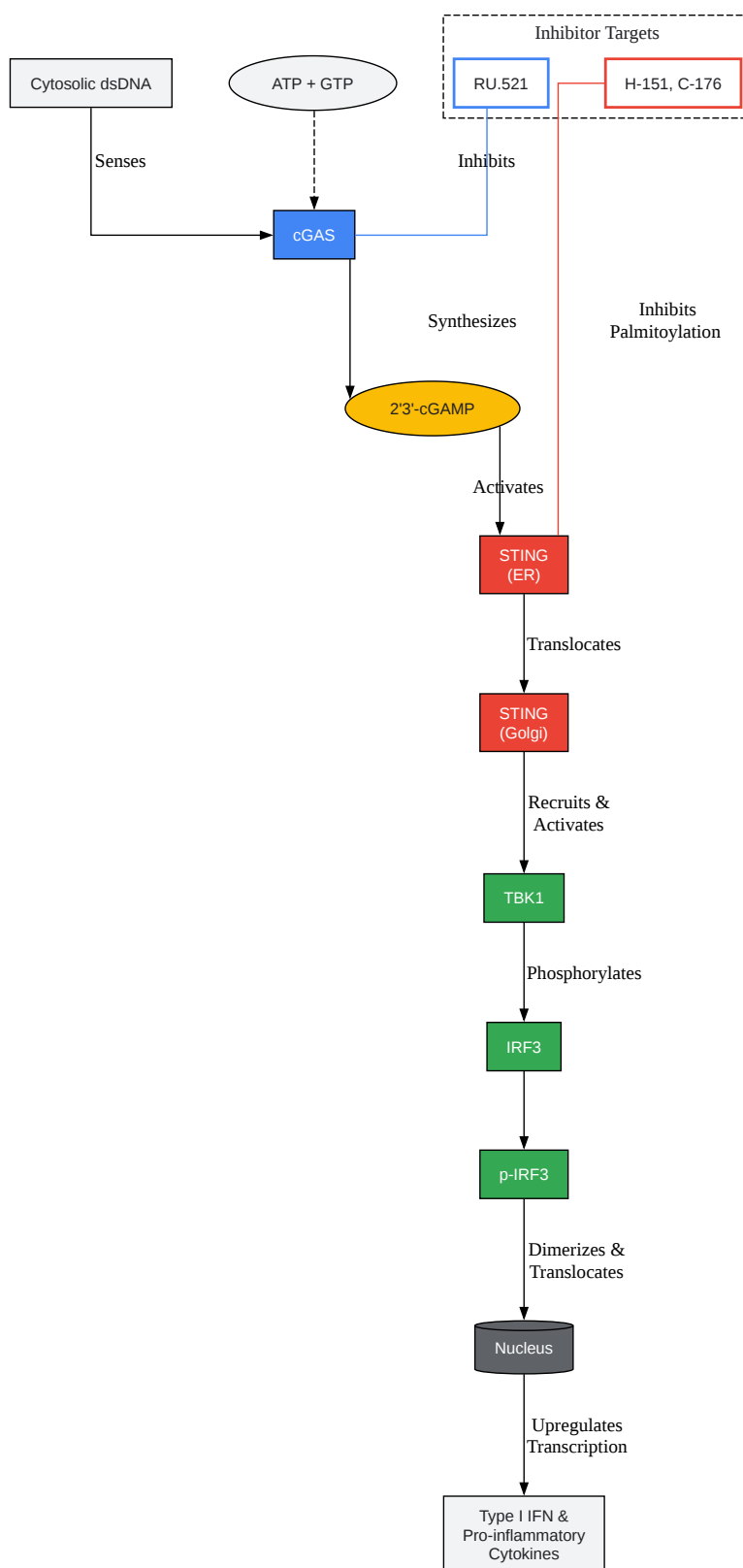
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To the Research Community: This guide provides a comparative overview of inhibitors targeting the cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system. While the initial topic of interest was **Vomicine**, a comprehensive literature search found that **Vomicine** is an alkaloid known to modulate the cGAS-STING-TBK1 signaling pathway and exhibit anti-inflammatory activity, but quantitative inhibitory data (e.g., IC₅₀) required for a direct comparison is not available in the public domain.^[1]

Therefore, this document focuses on a selection of well-characterized cGAS and STING inhibitors—RU.521, C-176, and H-151—to serve as a benchmark for evaluating molecules in this class.^[2] These compounds have been selected based on their established mechanisms and available quantitative data in both biochemical and cell-based assays.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a primary mechanism for detecting cytosolic double-stranded DNA (dsDNA), a signal of pathogen invasion or cellular damage.^[3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).^{[3][4]} cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum. This triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making its components key therapeutic targets.



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Figure 1. The cGAS-STING signaling cascade and points of inhibition.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of RU.521, C-176, and H-151 are summarized below. The half-maximal inhibitory concentration (IC50) values are presented for both direct enzymatic (biochemical) assays and cell-based functional assays.

Compound	Target	Assay Type	Species	IC50 Value	Reference
RU.521	cGAS	Biochemical	Mouse	0.74 μ M	
cGAS	Cell-based (IFN- β expression)	Human (THP-1)	~0.8 μ M		
cGAS	Cell-based (ISD-stimulated)	Mouse	0.51 μ M		
C-176	STING	Cell-based (IFN- β reporter)	Mouse	~1.0 μ M	
H-151	STING	Cell-based (IFN- β reporter)	Human	~0.5 μ M	
STING	Cell-based (IFN- β reporter)	Mouse	~0.25 μ M		

Detailed Experimental Protocols

Accurate assessment of inhibitor activity is crucial for drug development. Below are standardized protocols for key assays used to characterize cGAS-STING inhibitors.

This assay directly measures the enzymatic activity of cGAS by quantifying the production of 2'3'-cGAMP.

Principle: Recombinant cGAS is incubated with its substrates (ATP and GTP) and dsDNA in the presence of a test inhibitor. The reaction is stopped, and the amount of 2'3'-cGAMP produced is measured, typically via competitive ELISA or TR-FRET.

Protocol Steps:

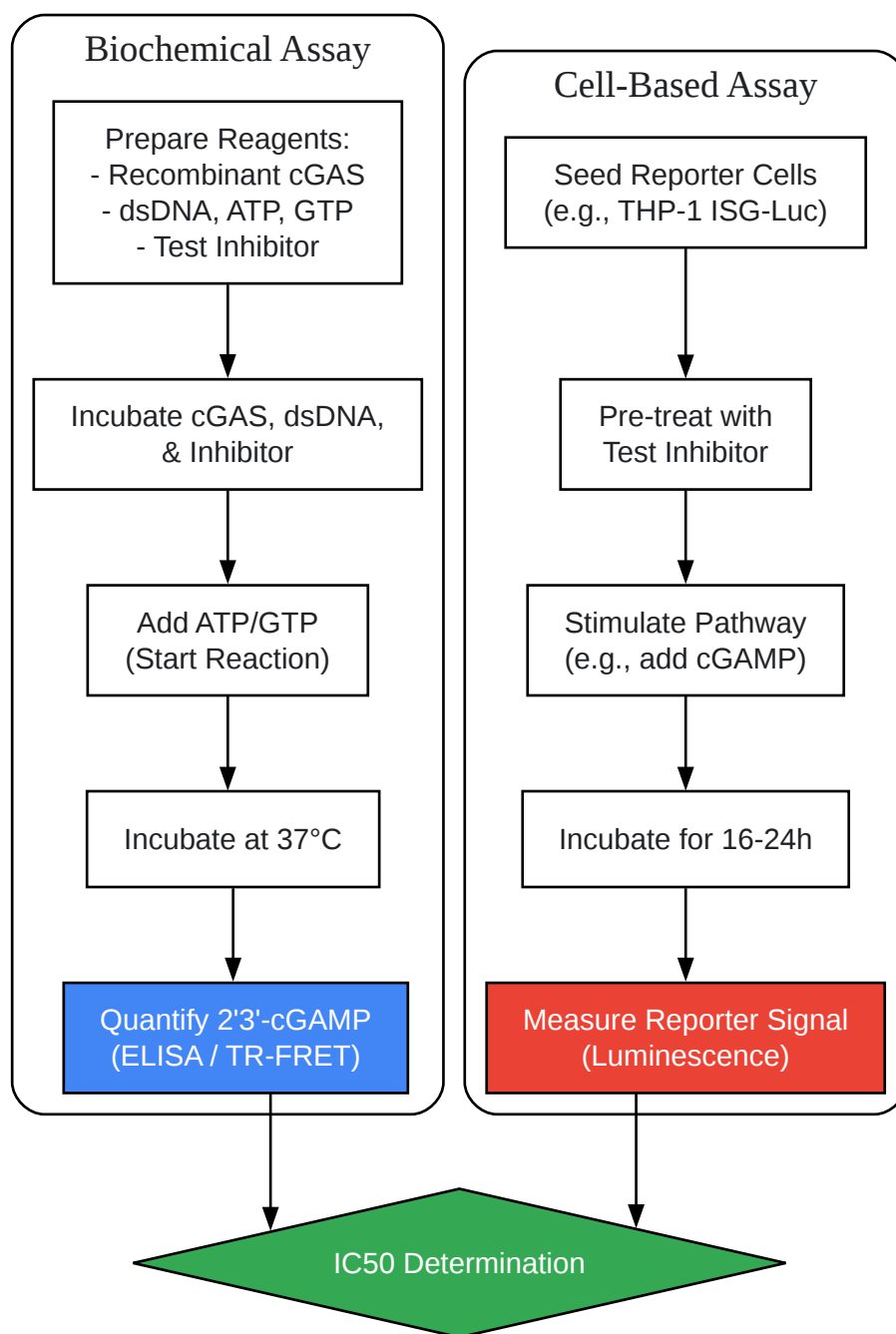
- **Reagent Preparation:** Serially dilute the test inhibitor (e.g., RU.521) in an appropriate assay buffer. Ensure the final DMSO concentration is consistent and low (<1%). Prepare master mixes of recombinant human or mouse cGAS with dsDNA, and separately, a master mix of ATP and GTP.
- **Reaction Setup:** In a 96- or 384-well plate, add the diluted inhibitor or vehicle control. Add the cGAS/dsDNA master mix to initiate the pre-incubation.
- **Enzymatic Reaction:** Start the reaction by adding the ATP/GTP master mix. Typical final concentrations are 10-50 nM cGAS, 5-10 ng/μL dsDNA, and 100 μM each of ATP and GTP.
- **Incubation:** Incubate the plate at 37°C for 30-90 minutes.
- **cGAMP Quantification:** Stop the reaction and quantify the 2'3'-cGAMP produced using a validated method, such as a competitive ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Normalize the data to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity). Plot the normalized cGAMP production against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

This assay measures the functional outcome of the cGAS-STING pathway activation in a cellular context.

Principle: A human or mouse cell line (e.g., THP-1, HEK293T) is engineered to express a reporter gene, such as luciferase or SEAP, under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to IRF3 activation and subsequent reporter gene expression, which can be quantified.

Protocol Steps:

- **Cell Seeding:** Plate STING reporter cells (e.g., THP-1 Lucia™ ISG) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- **Inhibitor Treatment:** Pre-incubate the cells with serial dilutions of the test inhibitor (e.g., H-151, C-176) for 1-2 hours.
- **Pathway Activation:** Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, or a cGAS activator like transfected dsDNA (e.g., Herring Testis DNA).
- **Incubation:** Incubate the cells for 16-24 hours at 37°C in a CO2 incubator to allow for reporter gene expression.
- **Luciferase/SEAP Measurement:** Measure the reporter activity in the cell lysate or supernatant using a commercial luciferase or SEAP assay system and a luminometer.
- **Data Analysis:** Normalize the reporter signal to a stimulated, non-inhibitor-treated control. Plot the normalized reporter activity against the inhibitor concentration to calculate the IC50 value.



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Figure 2. General experimental workflows for inhibitor characterization.

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